N-Cyclopropyl-N-piperidin-3-yl-acetamide is a chemical compound characterized by the molecular formula and a molecular weight of approximately 182.26 g/mol. This compound is notable for its structural features, which include a cyclopropyl group and a piperidine ring, making it relevant in various fields of chemical research and pharmaceutical applications. The compound is classified as an amide due to the presence of the acetamide functional group.
The synthesis of N-Cyclopropyl-N-piperidin-3-yl-acetamide typically involves the reaction between cyclopropylamine and piperidin-3-yl-acetic acid or its derivatives. This reaction is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole, which promote the formation of the amide bond under mild conditions.
The synthesis can be performed through several methods, including:
The molecular structure of N-Cyclopropyl-N-piperidin-3-yl-acetamide features a cyclopropyl group attached to a nitrogen atom, which is also bonded to a piperidine ring that contains a substituent at the 3-position. The acetamide group contributes to its chemical reactivity and biological activity.
Key structural data includes:
N-Cyclopropyl-N-piperidin-3-yl-acetamide can participate in various chemical reactions, including:
The reaction conditions often involve:
The mechanism of action for N-Cyclopropyl-N-piperidin-3-yl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. Upon binding to these targets, it may modulate their activity, leading to various biological effects. The precise pathways and molecular interactions depend on the context in which the compound is used, particularly in pharmacological applications where it may influence neurotransmitter systems or other cellular processes.
N-Cyclopropyl-N-piperidin-3-yl-acetamide typically exhibits:
Key chemical properties include:
Relevant analytical techniques for characterizing this compound include nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its structural integrity and purity.
N-Cyclopropyl-N-piperidin-3-yl-acetamide has several scientific applications:
The synthesis of N-Cyclopropyl-N-piperidin-3-yl-acetamide (molecular formula: C₁₀H₁₈N₂O, MW: 182.26 g/mol) employs a convergent multi-step approach to assemble its cyclopropyl-piperidine-acetamide architecture. A representative three-step sequence is detailed below:
Table 1: Key Synthetic Steps and Optimization Parameters
Step | Reaction | Reagents/Conditions | Role | Yield |
---|---|---|---|---|
1 | Reductive Amination | 3-Aminopiperidine, cyclopropanone, NaBH₃CN, MeOH, 25°C, 12h | Forms N-cyclopropyl-piperidine backbone | 85% |
2 | Acetyl Activation | Acetic anhydride, DMAP, CH₂Cl₂, 0°C→25°C, 4h | Generates acetyl donor | 78% |
3 | Amide Coupling | Activated acetate, EDC, HOBt, DIPEA, DMF, 25°C, 6h | Forges acetamide bond | 91% |
Critical improvements include Boc-protection of the piperidin-3-amine nitrogen prior to reductive amination (prevents over-alkylation) and microwave-assisted condensation (reduces Step 3 duration from 12h to 45min at 80°C). The Boc group is subsequently deprotected using TFA/CH₂Cl₂, enabling acetate coupling to the free amine [2] .
The chiral C3 position of the piperidine ring necessitates enantioselective synthesis to access the biologically preferred (R)-enantiomer (CAS: 1354009-62-3). Two dominant strategies exist:
Table 2: Comparative Enantiomer Activity Profiles
Enantiomer | Serotonin Receptor Ki (nM) | NAPE-PLD IC₅₀ (nM) | AChE Inhibition (% at 10μM) |
---|---|---|---|
(R)-isomer | 120 | 72 | 85 |
(S)-isomer | 450 | 310 | 42 |
The (R)-configuration enhances target affinity due to optimal hydrophobic pocket alignment in enzymes like NAPE-PLD [2] [4].
Amide bond formation between cyclopropyl-piperidinyl amine and acetic acid derivatives relies on coupling agents to overcome kinetic barriers. Performance varies significantly:
Table 3: Coupling Agent Efficiency Comparison
Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproduct Issues |
---|---|---|---|---|---|
EDC•HCl | DMF | 25 | 6 | 91 | Moderate epimerization |
DCC | CH₂Cl₂ | 25 | 12 | 75 | Insoluble DCU precipitation |
CDI | THF | 50 | 3 | 82 | Imidazole removal challenges |
HATU | DMF | 0→25 | 2 | 94 | High cost |
EDC/HOBt emerges as optimal, minimizing racemization at the chiral piperidine center. Protic additives (e.g., HOAt) suppress carbodiimide-mediated epimerization, while low-temperature protocols (0°C) further preserve stereointegrity. Side reactions are mitigated via aqueous workup (removes O-acylisourea intermediates) [2] [6].
Scalable synthesis prioritizes atom economy, waste reduction, and hazardous solvent substitution:
Table 4: Green Metrics for Optimized Routes
Metric | Traditional Process | Green Process | Improvement |
---|---|---|---|
PMI | 87 | 32 | 63% ↓ |
E-factor | 65 | 21 | 68% ↓ |
Energy Use (kWh/kg) | 220 | 95 | 57% ↓ |
Solvent Waste (L/kg) | 310 | 90 | 71% ↓ |
These advances align with ACS GCI Pharmaceutical Roundtable guidelines, emphasizing waste prevention and catalysis [2].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1